molecular formula C₇H₈Na₂O₅ B1151298 2-Acetylglutaric Acid Sodium Salt

2-Acetylglutaric Acid Sodium Salt

Cat. No.: B1151298
M. Wt: 218.11
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetylglutaric Acid Sodium Salt is a sodium derivative of 2-acetylglutaric acid, featuring an acetyl group and two carboxylic acid groups neutralized by sodium ions. Its structure (HOOC-CH₂-C(OAc)-CH₂-COO⁻Na⁺) confers unique solubility and reactivity, making it valuable in biochemical research and organic synthesis.

Key characteristics include:

  • Solubility: High water solubility due to ionic sodium carboxylate groups.
  • Applications: Used as a reagent in enzymatic studies, metabolic pathway analysis, and as a precursor in synthesizing esters (e.g., Diethyl 2-Acetylglutarate, CAS 1501-06-0) .

Properties

Molecular Formula

C₇H₈Na₂O₅

Molecular Weight

218.11

Synonyms

2-​Acetyl-pentanedioic Acid Sodium Salt

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key properties of 2-Acetylglutaric Acid Sodium Salt and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Primary Applications
This compound C₇H₈O₆Na₂ (inferred) ~234 (calculated) Not explicitly listed Acetyl, carboxylate Biochemical synthesis, enzymatic studies
2-Hydroxyglutaric Acid Sodium Salt C₅H₆O₅·2Na 192.1 40951-21-1 Hydroxyl, carboxylate Cancer research (inhibits α-ketoglutarate-dependent enzymes)
D-alpha-Hydroxyglutaric Acid Disodium Salt C₅H₆O₅·2Na 192.1 103404-90-6 Hydroxyl, carboxylate Neurometabolic disorder studies
EDTA Disodium Salt C₁₀H₁₄N₂O₈·2Na·2H₂O 372.24 6381-92-6 Four carboxylates, amine Chelating agent, laboratory reagent
Diethyl 2-Acetylglutarate C₁₁H₁₈O₅ 230.26 1501-06-0 Acetyl, ester Organic synthesis intermediate
This compound
  • Synthetic Utility: Serves as a precursor for ester derivatives (e.g., Diethyl 2-Acetylglutarate), which are used in organic synthesis due to their volatility and solubility in non-polar solvents .
2-Hydroxyglutaric Acid Sodium Salt
  • Oncometabolite Activity : Accumulates in cancers with isocitrate dehydrogenase (IDH) mutations, competitively inhibiting α-ketoglutarate-dependent dioxygenases. This disrupts epigenetic regulation and promotes tumorigenesis .
  • Clinical Relevance: Linked to 2-hydroxyglutaric aciduria, a neurometabolic disorder, making it a biomarker for diagnostic research .
D-alpha-Hydroxyglutaric Acid Disodium Salt
  • Enzymatic Interactions : Mutations in L-2-hydroxyglutarate dehydrogenase (L2HGDH) lead to its accumulation, causing mitochondrial dysfunction .
  • Therapeutic Target : Investigated for modulating oxidative stress in metabolic diseases .
EDTA Disodium Salt
  • Chelation Properties : Binds divalent cations (e.g., Ca²⁺, Mg²⁺), making it essential in buffer formulations and metal ion removal in laboratories .

Stability and Reactivity

  • This compound : Stable under neutral conditions but may hydrolyze in acidic/basic environments to regenerate the free acid.
  • 2-Hydroxyglutaric Acid Sodium Salt : Sensitive to oxidative conditions due to the hydroxyl group, which can form reactive oxygen species (ROS) in cellular environments .
  • EDTA Disodium Salt : Highly stable but degrades in strong oxidizing agents, releasing toxic byproducts .

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